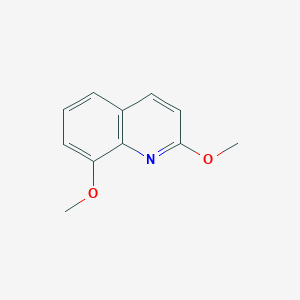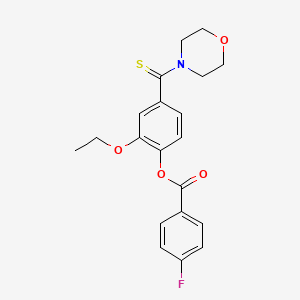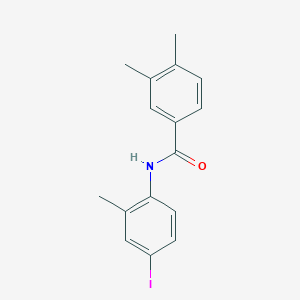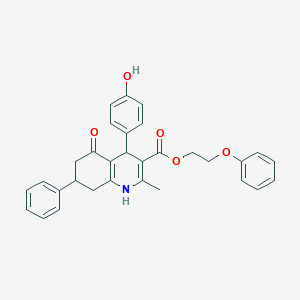
2,8-dimethoxyquinoline
Vue d'ensemble
Description
2,8-dimethoxyquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolines, which are heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. The unique structure of 2,8-dimethoxyquinoline makes it a valuable tool for investigating various biochemical and physiological pathways.
Mécanisme D'action
The mechanism of action of 2,8-dimethoxyquinoline involves its ability to selectively bind to certain biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding results in a change in the fluorescence properties of the compound, which can be detected and quantified using various methods, such as fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
2,8-dimethoxyquinoline has been shown to have several biochemical and physiological effects, including the ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of physiological effects, such as improved cognitive function and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,8-dimethoxyquinoline in lab experiments include its high selectivity and sensitivity for certain biomolecules, its ability to emit fluorescence upon binding, and its relatively low toxicity and cost. However, some limitations of using this compound include its potential for non-specific binding to other biomolecules, its susceptibility to photobleaching and quenching, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving 2,8-dimethoxyquinoline, including the development of new fluorescent probes with improved selectivity and sensitivity, the investigation of new biomolecules and pathways using these probes, and the development of new applications for these probes in areas such as drug discovery and disease diagnosis. Additionally, further research is needed to fully understand the mechanism of action of 2,8-dimethoxyquinoline and its effects on various biological systems.
Applications De Recherche Scientifique
2,8-dimethoxyquinoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging biological systems. The unique structure of 2,8-dimethoxyquinoline allows it to selectively bind to certain biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation with light. This property makes it a valuable tool for investigating various biological processes, such as protein-protein interactions and gene expression.
Propriétés
IUPAC Name |
2,8-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-3-4-8-6-7-10(14-2)12-11(8)9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGIVBQTXPSLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)



![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
![2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5211586.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)
![2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole](/img/structure/B5211628.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)